molecular formula C12H28O6P2 B1682754 Tetraethyl butane-1,4-diylbis(phosphonate) CAS No. 7203-67-0

Tetraethyl butane-1,4-diylbis(phosphonate)

Cat. No.: B1682754
CAS No.: 7203-67-0
M. Wt: 330.29 g/mol
InChI Key: RODFSBORIZJBLE-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetraethyl butane-1,4-diylbis(phosphonate) plays a crucial role in biochemical reactions. It is a part of the PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

As a part of PROTACs, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tetraethyl butane-1,4-diylbis(phosphonate) is tied to its role as a PROTAC linker . It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the degradation of the target protein . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

As a part of PROTACs, its effects can be expected to vary over time as the target proteins are degraded .

Metabolic Pathways

Given its role as a PROTAC linker, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

As a part of PROTACs, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

As a part of PROTACs, it may be directed to specific compartments or organelles based on the target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) typically involves the reaction of 1,4-dibromobutane with triethyl phosphite . The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phosphonate groups. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Tetraethyl butane-1,4-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation or recrystallization .

Biological Activity

Tetraethyl butane-1,4-diylbis(phosphonate) is a phosphonate compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Tetraethyl butane-1,4-diylbis(phosphonate) features two phosphonate groups attached to a butane-1,4-diyl linker. Its structure allows it to function as a chelating agent, which enhances the stability and bioavailability of drugs by binding metal ions. This property is particularly useful in drug formulation and delivery systems .

The biological activity of tetraethyl butane-1,4-diylbis(phosphonate) can be attributed to several mechanisms:

  • Chelation of Metal Ions : The phosphonate groups can effectively bind to metal ions, which plays a crucial role in enhancing the pharmacokinetic properties of various drugs .
  • Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis through various signaling pathways, including the JAK/STAT pathway and NF-κB signaling .
  • Antiviral Activity : Tetraethyl butane-1,4-diylbis(phosphonate) exhibits antiviral properties against several viruses, including HIV and Influenza .

Biological Activity Data

The following table summarizes key biological activities associated with tetraethyl butane-1,4-diylbis(phosphonate):

Activity Type Description
AntiviralEffective against HIV, Influenza, and other viral pathogens
AnticancerInduces apoptosis in cancer cells via modulation of cell signaling pathways
AntibacterialExhibits activity against various bacterial strains
ChelationBinds metal ions to enhance drug stability and bioavailability
PROTAC LinkerFunctions as a linker in the synthesis of PROTACs for targeted protein degradation

Case Studies

  • Antiviral Efficacy : A study demonstrated that tetraethyl butane-1,4-diylbis(phosphonate) significantly inhibited HIV replication in vitro. The mechanism involved interference with viral entry through modulation of cell surface receptors .
  • Cancer Treatment : In a preclinical trial involving various cancer cell lines, the compound induced apoptosis by activating caspase pathways and inhibiting NF-κB signaling. This suggests its potential as an anticancer agent .
  • Drug Delivery Systems : Researchers have utilized tetraethyl butane-1,4-diylbis(phosphonate) as a component in drug delivery systems. Its ability to form stable complexes with metal ions has been shown to improve the pharmacokinetics of chemotherapeutic agents .

Properties

IUPAC Name

1,4-bis(diethoxyphosphoryl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFSBORIZJBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992716
Record name Tetraethyl butane-1,4-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7203-67-0
Record name Tetraethyl butane-1,4-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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